molecular formula C14H22N2 B1386110 [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine CAS No. 1094828-99-5

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine

Cat. No.: B1386110
CAS No.: 1094828-99-5
M. Wt: 218.34 g/mol
InChI Key: MSARTHKMBLJENO-UHFFFAOYSA-N
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Description

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a methanamine group

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-13-8-5-6-10-16(13)14-9-4-3-7-12(14)11-15/h3-4,7,9,13H,2,5-6,8,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARTHKMBLJENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine typically involves the reaction of 2-(2-ethyl-1-piperidinyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine serves as an important intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique structure allows for the formation of various derivatives that can be tailored for specific chemical properties.

Biology

Research into the biological activities of this compound has revealed potential interactions with various biological targets. Studies have indicated that it may influence enzyme activity or receptor modulation, which could lead to significant biological responses.

Medicine

Ongoing research is focused on the therapeutic applications of this compound. It has been investigated for its potential use in developing new drugs targeting central nervous system disorders. For instance, compounds derived from this structure have shown promise as anorectic agents for obesity treatment .

Case Studies

  • Therapeutic Development : A study explored derivatives of this compound for their effects on appetite regulation. The results indicated that certain modifications could enhance efficacy as anorectic agents .
  • Chemical Synthesis : Researchers have utilized this compound as a precursor in synthesizing other biologically active molecules. The versatility of its chemical structure has been demonstrated in various synthetic pathways leading to novel pharmaceutical candidates .
  • Biological Activity Assessment : In vitro studies have assessed the interaction of this compound with specific receptors involved in neurological pathways. Findings suggest that it may modulate receptor activity, paving the way for further exploration into its pharmacological potential .

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methyl-1-piperidinyl)phenyl]methanamine
  • [2-(2-Propyl-1-piperidinyl)phenyl]methanamine
  • [2-(2-Butyl-1-piperidinyl)phenyl]methanamine

Uniqueness

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C13H18N2
  • CAS Number: 1094828-99-5
  • Molecular Weight: 206.30 g/mol

The structure of this compound allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Modulation:
    • The compound has been shown to interact with G-protein-coupled receptors (GPCRs), which are critical targets for many drugs. Its ability to act as an allosteric modulator suggests potential applications in treating conditions like anxiety and depression .
  • Enzyme Inhibition:
    • Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance its effects on mood and cognitive functions .

Anticancer Activity

Recent research has highlighted the potential of piperidine derivatives, including this compound, in cancer therapy:

  • Mechanism: The compound may induce apoptosis in cancer cells through pathways involving the inhibition of specific oncogenic proteins .
  • Case Study: A study demonstrated that similar piperidine compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could share these properties .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Cholinesterase Inhibition: It may exhibit inhibitory effects on acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Case Study: Research indicates that derivatives with piperidine structures have shown promise in improving cognitive function by modulating cholinergic activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution: The solubility profile suggests good bioavailability, which is essential for effective drug formulation.
  • Metabolism: Initial findings indicate that the compound undergoes metabolic transformations that could influence its efficacy and safety profile.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityNotes
[2-(1-Piperidinyl)phenyl]methanamineSimilar piperidine structureModerate anticancer activityLacks ethyl substitution
4-Amino-6-bromothiochromanNon-piperidine derivativeAnticancer propertiesDifferent mechanism of action

Q & A

Q. Q1. What are the established synthetic routes for [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine, and how can reaction conditions be optimized for higher yields?

A1. The compound is typically synthesized via palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination protocol using Pd₂(dba)₃ and BrettPhos as a ligand system in THF at elevated temperatures (60–80°C) enables efficient aryl-amine bond formation . Key optimizations include:

  • Catalyst loading : Reducing Pd₂(dba)₃ to 5–10 mol% minimizes side reactions.
  • Base selection : Sodium tert-butoxide improves reaction efficiency compared to weaker bases.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) isolates the product in >85% purity.

Advanced Research: Structure-Activity Relationships (SAR)

Q. Q2. How does structural modification of the piperidinyl or phenyl groups influence the biological activity of this compound derivatives?

A2. SAR studies on analogous methanamine derivatives reveal:

  • Piperidinyl substitution : Introducing ethyl groups (as in 2-ethylpiperidine) enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • Phenyl ring functionalization : Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para position increase antimicrobial potency by 3–5-fold in benzimidazole-thiazolidinone hybrids .
  • Chirality : Enantiomers of similar compounds (e.g., (S)-phenylethylamine derivatives) show divergent binding affinities to enzymes like monoamine oxidases .

Methodological Focus: Analytical Characterization

Q. Q3. What analytical techniques are recommended for confirming the purity and structure of this compound?

A3. A combination of methods is critical:

  • HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6) mobile phase to assess purity (>98%) and resolve enantiomers .
  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the ethylpiperidinyl moiety (δ 1.2–1.4 ppm, triplet) and methanamine protons (δ 3.7 ppm, singlet) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 219.1259 (calculated for C₁₄H₂₀N₂) .

Data Contradiction Resolution

Q. Q4. How can conflicting biological activity data for methanamine derivatives in antimicrobial assays be resolved?

A4. Discrepancies often arise from:

  • Assay conditions : Variations in bacterial strain susceptibility (e.g., S. aureus vs. E. coli) require standardized CLSI/MIC protocols .
  • Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference.
  • Comparative SAR : Cross-test derivatives with controlled substitutions (e.g., nitro vs. methoxy groups) to isolate substituent effects .

Advanced Synthesis: Macrocyclic and Heterocyclic Applications

Q. Q5. Can this compound serve as a precursor for sulfur-containing macrocycles?

A5. Yes. The amine group undergoes C–H activation with sulfur donors (e.g., phenylthiol) under Ru or Rh catalysis to form macrocyclic thioethers. For example, (2-(phenylthio)phenyl)methanamine derivatives form 14–16-membered rings with potential ionophoric activity . Key parameters:

  • Catalyst : [Ru(p-cymene)Cl₂]₂ at 100°C.
  • Yield optimization : 20 mol% AgSbF₆ additive improves cyclization efficiency by 30% .

Chirality and Resolution

Q. Q6. What strategies are effective for resolving enantiomers of chiral methanamine derivatives?

A6.

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) .
  • Diastereomeric salt formation : Tartaric acid resolves racemates via crystallization (e.g., (S)-phenylethylamine derivatives achieve >99% ee) .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively acylate one enantiomer in organic solvents .

Toxicity and Safety Profiling

Q. Q7. What are the key toxicity considerations for handling this compound?

A7.

  • Acute toxicity : LD₅₀ (oral, rat) is ~980 mg/kg; use PPE (gloves, goggles) to prevent dermal/ocular exposure .
  • Metabolite screening : Phase I metabolism (via CYP450) generates hydroxylated derivatives; monitor for hepatotoxicity in vitro using HepG2 cells .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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